2,4-Dibromo-6-fluorobenzyl alcohol
Description
Significance of Halogenated Aromatic Scaffolds in Organic Synthesis
Halogenated aromatic scaffolds are fundamental building blocks in organic synthesis. The presence of halogens such as fluorine, chlorine, and bromine on a benzene (B151609) ring provides synthetic "handles" for a variety of chemical transformations. These atoms can act as leaving groups in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This versatility allows chemists to construct complex molecular architectures from simpler, halogenated precursors. Furthermore, halogens can modulate the electronic properties of the aromatic ring, influencing the reactivity of other functional groups and affecting intermolecular interactions like halogen bonding, which is increasingly utilized in drug design. google.com
Role of Benzyl (B1604629) Alcohol Moieties as Versatile Synthetic Intermediates and Precursors
The benzyl alcohol moiety (a benzene ring attached to a CH₂OH group) is a highly versatile functional group in organic chemistry. The hydroxyl group can be easily converted into a wide range of other functional groups; for instance, it can be oxidized to form a benzaldehyde (B42025) or a benzoic acid, or it can be transformed into an ether or an ester. Benzyl alcohols and their derivatives, known as benzyl esters, are also frequently used as protecting groups in multi-step syntheses due to their stability under various conditions and their susceptibility to removal by mild hydrogenolysis. sigmaaldrich.com Industrially, benzyl alcohol itself serves as a solvent and a precursor to numerous esters and ethers used in various commercial applications. sigmaaldrich.com
Overview of Research Trends in Dihalogenated Fluorobenzyl Systems
Research into polyhalogenated aromatic compounds, particularly those containing fluorine, is a burgeoning field. Dihalogenated fluorobenzyl systems, which feature two halogen atoms (like bromine) and a fluorine atom on the benzyl ring, are of significant interest. The combination of different halogens offers a nuanced way to control steric and electronic properties. Fluorine, in particular, is often incorporated into bioactive molecules to enhance metabolic stability, binding affinity, and membrane permeability. Research trends focus on the synthesis of these complex building blocks and their incorporation into novel therapeutic agents and functional materials. A key area of investigation involves using these systems as scaffolds to explore chemical space in drug discovery programs, targeting a range of diseases. googleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJXMYJDDHRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292881 | |
| Record name | 2,4-Dibromo-6-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497181-22-3 | |
| Record name | 2,4-Dibromo-6-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-6-fluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dibromo 6 Fluorobenzyl Alcohol
Application of Hydride-Based Reducing Agents
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, commonly achieved using hydride-based reducing agents. These reagents act as a source of a hydride ion (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde.
The most common and effective reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). google.com
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, capable of reducing aldehydes and ketones to their corresponding alcohols. Current time information in Bangalore, IN.google.com It is often preferred for its safety and ease of handling, as the reaction can be carried out in protic solvents like methanol (B129727) or ethanol. google.com The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the primary alcohol. google.com
Lithium Aluminium Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent than NaBH₄. Current time information in Bangalore, IN. It readily reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. Current time information in Bangalore, IN. Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents (like diethyl ether or THF) and require a separate aqueous workup step to protonate the resulting alkoxide salt.
For the specific conversion of 2,4-Dibromo-6-fluorobenzaldehyde (B1304670) to 2,4-Dibromo-6-fluorobenzyl alcohol, the milder conditions offered by sodium borohydride are generally sufficient and advantageous, as they minimize the risk of side reactions involving the bromo- and fluoro-substituents.
Table 2: Common Hydride Reducing Agents for Aldehyde Reduction
| Reagent | Formula | Reactivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild, reduces aldehydes & ketones | Methanol, Ethanol | Automatic hydrolysis by solvent |
| Lithium Aluminium Hydride | LiAlH₄ | Strong, reduces most carbonyls | Diethyl ether, THF (anhydrous) | Separate aqueous step required |
This table summarizes the properties of common hydride reducing agents. Current time information in Bangalore, IN.google.com
Influence of Reaction Parameters on Yield and Purity
The successful synthesis of this compound with high yield and purity is contingent on the careful control of various reaction parameters.
The choice of solvent and the reaction temperature can significantly impact the outcome of the reduction. latech.edursc.org Solvent polarity can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate. researchgate.net For instance, in reductions with NaBH₄, polar protic solvents are generally preferred. For LiAlH₄ reductions, aprotic polar solvents like THF are optimal. byjus.com
Temperature control is crucial for managing the reaction rate and minimizing side reactions. latech.edu While many reductions can be performed at room temperature, lower temperatures may be necessary to enhance selectivity and prevent the formation of impurities, especially when using highly reactive reagents like LiAlH₄.
After the reduction is complete, a proper work-up procedure is essential to isolate and purify the this compound. This typically involves quenching the excess reducing agent. For NaBH₄ reactions, this is often achieved by the addition of a weak acid. For LiAlH₄ reactions, a careful, sequential addition of water and then a sodium hydroxide (B78521) solution is a common method to decompose the excess hydride and the aluminum salts.
Following quenching, the product is typically extracted from the aqueous layer using an organic solvent. The choice of extraction solvent depends on the solubility of the product and its ability to form a separate layer from the aqueous phase. Subsequent purification steps may include washing the organic layer, drying it over an anhydrous salt (like sodium sulfate), and removing the solvent under reduced pressure. Further purification can be achieved through techniques such as recrystallization or column chromatography if necessary.
Exploration of Novel Synthetic Routes to Fluorobromobenzyl Alcohol Derivatives
While the reduction of the corresponding aldehyde is a standard method, researchers are continuously exploring alternative and potentially more efficient synthetic pathways to access fluorinated benzyl (B1604629) alcohol derivatives.
Transformation of Fluorine-Containing Benzonitrile (B105546) Derivatives
A novel and promising approach involves the transformation of fluorine-containing benzonitrile derivatives. google.com This method provides an alternative route that can be advantageous in certain synthetic contexts. The process typically involves a two-step sequence: the reduction of the benzonitrile to a benzylamine (B48309), followed by the conversion of the amino group to a hydroxyl group.
For example, a substituted fluorobenzonitrile can be reduced to the corresponding benzylamine using various reducing agents, including catalytic hydrogenation or metal hydrides. google.com The resulting benzylamine can then be converted to the benzyl alcohol. One common method for this transformation is the diazotization of the amine with a nitrite (B80452) source in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This route offers a versatile and effective way to synthesize a range of fluorine-containing benzyl alcohol derivatives. google.com
Reduction to Fluorine-Containing Benzylamine Intermediates
A key intermediate for one synthetic route to this compound is the corresponding benzylamine, namely 2,4-Dibromo-6-fluorobenzylamine. The formation of such fluorine-containing benzylamines is often accomplished through the reduction of the cyano group of a corresponding benzonitrile.
One established method for this transformation is the reduction of a benzonitrile using a reducing agent. For instance, the synthesis of various fluorine-containing benzylamines has been successfully achieved by reacting the corresponding fluorine-containing benzonitrile with a reducing agent in the presence of a catalyst. google.com A common laboratory and industrial reducing agent for this purpose is sodium borohydride, often in combination with a catalyst or co-reagent. For example, the reduction of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzylamine (B1295058) can be carried out using sodium borohydride and dimethyl sulfate (B86663) in tetrahydrofuran. google.com
Another powerful technique for creating the benzylamine intermediate is the reductive amination of the corresponding aldehyde, 2,4-Dibromo-6-fluorobenzaldehyde. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net This method is highly versatile and avoids issues of over-alkylation that can plague other amination strategies. masterorganicchemistry.com For the synthesis of a primary benzylamine, ammonia (B1221849) can be used as the nitrogen source. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the amine. youtube.com Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com
A specific example for a related compound, the automated synthesis of 4-[¹⁸F]fluorobenzylamine, utilizes the reduction of 4-[¹⁸F]fluorobenzonitrile with a borohydride exchange resin mediated by Nickel(II) chloride, achieving high radiochemical yields. nih.gov This highlights the adaptability of nitrile reduction for producing functionalized benzylamines.
Table 1: Examples of Reagents for Benzylamine Synthesis
| Precursor | Product | Key Reagents | Reference |
|---|---|---|---|
| Fluorine-containing benzonitrile | Fluorine-containing benzylamine | Reducing agent (e.g., Sodium Borohydride) | google.com |
| Aldehyde/Ketone | Amine | Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₃CN) | researchgate.netmasterorganicchemistry.com |
| 4-[¹⁸F]fluorobenzonitrile | 4-[¹⁸F]fluorobenzylamine | Borohydride Exchange Resin, NiCl₂ | nih.gov |
Subsequent Replacement of Amino Groups with Hydroxyl Functionality
Once the 2,4-Dibromo-6-fluorobenzylamine intermediate is obtained, the next step is the conversion of the amino group (-NH₂) to a hydroxyl group (-OH). This transformation is classically achieved through a diazotization reaction.
The process involves treating the benzylamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.comaskiitians.com The reaction with primary benzylamines leads to the formation of a highly unstable diazonium salt. byjus.comaskiitians.com Unlike aromatic diazonium salts which are stable at low temperatures, benzylic diazonium salts readily decompose, losing dinitrogen gas (N₂) to form a carbocation, which is then captured by water to yield the corresponding benzyl alcohol. byjus.comlearncbse.in
A patented process for producing fluorine-containing benzyl alcohol derivatives explicitly describes reacting the corresponding fluorine-containing benzylamine with an acid and an alkali nitrite. google.com In one example, 2,6-difluorobenzylamine was added to acetic acid, followed by the addition of aqueous sodium nitrite. The resulting mixture was then hydrolyzed with sodium hydroxide to yield 2,6-difluorobenzyl alcohol with a purity of 99.3% and a yield of 95.1%. google.com This well-documented procedure is directly applicable to the conversion of 2,4-Dibromo-6-fluorobenzylamine to this compound.
Table 2: Diazotization Reaction for Benzyl Alcohol Synthesis
| Reactant | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Benzylamine | NaNO₂, Mineral Acid (e.g., HCl) | Benzyl Alcohol | Unstable diazonium salt intermediate, evolution of N₂ gas | byjus.comaskiitians.com |
| 2,6-Difluorobenzylamine | Acetic Acid, NaNO₂, then NaOH | 2,6-Difluorobenzyl alcohol | Yield: 95.1%, Purity: 99.3% | google.com |
Development of High-Yield and High-Purity Production Processes
For industrial applications, the development of synthetic routes that are not only effective but also provide high yields and high purity is paramount. The industrial production of benzyl alcohol itself often relies on two main processes: the hydrolysis of benzyl chloride and the hydrogenation of benzaldehyde (B42025). globallcadataaccess.org These principles are extended to the synthesis of substituted derivatives like this compound.
A direct and atom-economical route is the reduction of the corresponding aldehyde, 2,4-Dibromo-6-fluorobenzaldehyde. This avoids the multiple steps of the amine route. Catalytic hydrogenation is a common industrial method for this transformation. A patent for producing halogenated benzyl alcohols describes reacting a halogenated benzylidene fluoride (B91410) with hydrogen at 0 to 120 °C in the presence of a palladium or platinum catalyst to achieve high yields. google.com
Another strategy involves the hydrolysis of a corresponding benzyl ester. Processes have been developed for the preparation of benzyl alcohol with a purity exceeding 98% via the hydrolysis of a benzyl ester with water in the liquid phase, often at elevated temperatures and pressures. googleapis.com This method can be advantageous as the ester precursor may be more stable or easier to purify than the aldehyde. For example, a process for producing 4-cyano-2-fluorobenzyl alcohol involves creating 4-bromomethyl-3-fluorobenzonitrile, converting it to an acetate (B1210297) ester with potassium acetate, and then cleaving the ester with sodium methoxide, achieving very high yields in the esterification and cleavage steps (98% and 99%, respectively). google.com
These examples demonstrate that multiple pathways exist for the high-yield, high-purity synthesis of functionalized benzyl alcohols. The optimal choice depends on factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.
Table 3: High-Yield/Purity Synthetic Approaches for Benzyl Alcohols
| Synthetic Strategy | Precursor Example | Key Conditions/Reagents | Reported Outcome | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Halogenated Benzylidene Fluoride | H₂, Pd or Pt catalyst | High yield | google.com |
| Ester Hydrolysis | Benzyl Ester | Water, Heat | Purity > 98% | googleapis.com |
| Two-step Bromide Conversion | 4-Bromomethyl-3-fluorobenzonitrile | 1. KOAc; 2. NaOMe | High yield (98% & 99%) | google.com |
Contemporary Approaches in Green Organic Synthesis for Halogenated Benzyl Alcohols
Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce environmental impact through the use of safer chemicals, sustainable solvents, and more efficient processes.
Application of Sustainable Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research has explored replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives.
Ionic Liquids : These are salts with low melting points that can serve as non-volatile, recyclable reaction media. One study demonstrated the conversion of benzyl alcohols to benzyl halides using ammonium (B1175870) halides in an ionic liquid ([Bmim]PF₆), showcasing a potential green alternative for related transformations. researchgate.net
Biocatalysis and Biphasic Systems : The use of whole-cell or enzymatic catalysts is a cornerstone of green chemistry. In the biocatalytic production of benzyl alcohol from benzaldehyde, dimethyl sulfoxide (B87167) (DMSO) has been used as a biocompatible cosolvent to overcome the low water solubility of the substrate. mdpi.com Furthermore, two-phase systems using less-toxic organic solvents like n-hexane or n-heptane can improve reaction efficiency and simplify product separation. mdpi.com
Fluorinated Alcohols : For reactions like reductive amination, 2,2,2-trifluoroethanol (B45653) has been shown to be an effective solvent that can be recovered and reused, offering a greener alternative to traditional solvents. organic-chemistry.org
Use of Microreactor Technology for Enhanced Reaction Control and Selectivity
Microreactor or flow chemistry technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and precise control over reaction parameters. This leads to higher selectivity and reduced by-product formation.
A notable example is the synthesis of 4-cyano-2-fluorobenzyl alcohol. google.com A process was developed where the initial bromination step, reacting 3-fluoro-4-methylbenzonitrile (B68015) with N-bromosuccinimide, was carried out in a microreactor. This approach significantly reduced side reactions and improved selectivity. The subsequent hydrolysis of the intermediate to the final benzyl alcohol was also performed in a microreactor, demonstrating the potential of this technology for the multi-step synthesis of functionalized benzyl alcohols. google.com The use of microreactors avoids issues associated with scaling up batch reactions and can lead to cleaner, more efficient, and safer production processes suitable for industrial amplification. google.com
Reactivity and Derivatization Chemistry of 2,4 Dibromo 6 Fluorobenzyl Alcohol
Oxidation Reactions of the Benzylic Hydroxyl Group
The primary alcohol moiety in 2,4-dibromo-6-fluorobenzyl alcohol is susceptible to oxidation to form the corresponding aldehyde, 2,4-dibromo-6-fluorobenzaldehyde (B1304670). The selectivity of this transformation is a key consideration, as over-oxidation to the carboxylic acid can be a competing pathway.
Selective Conversion to 2,4-Dibromo-6-fluorobenzaldehyde
The selective oxidation of primary benzyl (B1604629) alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. For this compound, this conversion yields 2,4-dibromo-6-fluorobenzaldehyde, a valuable intermediate. Achieving high selectivity requires the careful choice of oxidizing agent and reaction conditions to prevent the formation of the corresponding benzoic acid. While direct experimental data for the oxidation of this compound is not extensively reported in publicly available literature, established methods for the selective oxidation of benzyl alcohols are applicable.
One relevant method is the Kornblum oxidation, which has been successfully used in the synthesis of 2-bromo-6-fluorobenzaldehyde. google.com This reaction involves the initial conversion of the benzyl alcohol to a benzyl halide, followed by oxidation with dimethyl sulfoxide (B87167) (DMSO). google.com This two-step approach can offer high selectivity for the aldehyde.
Investigation of Various Oxidizing Agents and Their Reaction Mechanisms
A wide array of oxidizing agents can be employed for the conversion of benzyl alcohols to aldehydes, each with its own mechanism and level of selectivity. The choice of oxidant is often influenced by the presence of other functional groups in the molecule.
Mild Oxidants:
Manganese Dioxide (MnO₂): This is a classic and mild reagent for the selective oxidation of benzylic and allylic alcohols. The reaction is heterogeneous and proceeds by an adsorption mechanism on the surface of the MnO₂ particles.
Chromium-based Reagents: Reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation. These reactions typically occur in non-aqueous solvents like dichloromethane.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly selective oxidant for converting primary alcohols to aldehydes under neutral conditions. It is known for its broad functional group tolerance.
Catalytic Oxidation Systems: Modern synthetic chemistry often favors catalytic methods due to their efficiency and reduced waste.
TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly effective catalysts for the aerobic oxidation of alcohols. organic-chemistry.org In the presence of a co-oxidant like sodium hypochlorite (B82951) (bleach) or in conjunction with a metal catalyst and molecular oxygen, TEMPO facilitates the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org
Metal-Catalyzed Aerobic Oxidation: Transition metals such as palladium, ruthenium, and copper can catalyze the oxidation of benzyl alcohols using molecular oxygen as the ultimate oxidant. organic-chemistry.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the bromine and fluorine atoms in this compound, can influence the reaction rate. nih.govrsc.org
Table 1: Common Oxidizing Agents for the Selective Oxidation of Benzyl Alcohols
| Oxidizing Agent/System | Typical Reaction Conditions | Mechanism Highlights | Selectivity for Aldehyde |
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane, chloroform) | Heterogeneous, surface-mediated oxidation | High for benzylic alcohols |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Formation of a chromate (B82759) ester intermediate | Good, minimizes over-oxidation |
| Dess-Martin Periodinane (DMP) | Dichloromethane or other aprotic solvents | Ligand exchange followed by reductive elimination | Excellent, mild conditions |
| TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) with NaHCO₃ | Formation of an oxoammonium ion as the active oxidant | High |
| Pd or Ru catalyst/O₂ | Organic solvent, often at elevated temperature | Varies with metal, involves metal-hydride or oxo-metal species | Generally good, can be tuned by catalyst and conditions |
Reduction Reactions for Benzylic Amine Formation
The synthesis of benzylic amines from benzyl alcohols is a valuable transformation, often proceeding through the intermediate aldehyde.
Transformation to 2-Bromo-4-fluorobenzylamine or Related Analogues
The direct conversion of this compound to 2-bromo-4-fluorobenzylamine is a complex transformation that would require both the reduction of the benzylic alcohol and a selective de-bromination at the 2-position, along with a positional shift of the fluorine atom, which is not a straightforward synthetic route.
A more plausible synthetic pathway to obtain a related benzylamine (B48309), such as 2-bromo-4-fluorobenzylamine, would involve a multi-step sequence starting from a different precursor or involving the modification of the aromatic substitution pattern through separate reactions. However, if the goal is to synthesize a benzylamine from this compound, the most common approach would be a two-step process:
Oxidation: The first step would be the oxidation of this compound to 2,4-dibromo-6-fluorobenzaldehyde, as discussed in the previous section.
Reductive Amination: The resulting aldehyde can then be converted to the corresponding primary amine, 2,4-dibromo-6-fluorobenzylamine, via reductive amination. This process typically involves the reaction of the aldehyde with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) formate) to form an imine intermediate, which is then reduced in situ to the amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
For the synthesis of 2-bromobenzylamine, a known method involves the reductive amination of 2-bromobenzaldehyde (B122850) using an iridium catalyst and ammonium formate (B1220265) as the ammonia and hydride source. chemicalbook.com This highlights a viable strategy for converting substituted benzaldehydes to their corresponding benzylamines.
Substitution Reactions Involving Aromatic Halogen Atoms
The presence of two bromine atoms and one fluorine atom on the aromatic ring of this compound opens up the possibility of nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr) Pathways
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov
In the case of this compound, the reactivity of the halogen atoms towards SₙAr is influenced by several factors:
Leaving Group Ability: In SₙAr reactions, the leaving group ability of halogens typically follows the order F > Cl ≈ Br > I. This is because the rate-determining step is usually the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Activating Groups: The rate of SₙAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. In this compound, the benzylic alcohol group is a weak electron-withdrawing group, and the other halogens also exert an inductive electron-withdrawing effect.
Regioselectivity: The position of nucleophilic attack will be directed by the relative activation of the different C-X bonds. The fluorine at the 6-position is ortho to the benzylic alcohol and para to one of the bromine atoms. The bromine at the 2-position is also ortho to the benzylic alcohol and para to the other bromine atom. The bromine at the 4-position is para to the benzylic alcohol. Computational studies on polyhalogenated aromatic compounds are often used to predict the most likely site of substitution. wuxiapptec.com
Given these principles, it is likely that the fluorine atom at the 6-position would be the most susceptible to nucleophilic substitution, followed by the bromine atoms. The exact regioselectivity would depend on the specific nucleophile and reaction conditions.
Exploration of Halogen Reactivity for Subsequent Functionalization
The aromatic ring of this compound possesses three halogen substituents, each with differing potential for chemical transformation. The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-fluorine (C-F) bond under typical cross-coupling conditions. This difference in reactivity allows for selective functionalization. The C-Br bonds serve as primary sites for substitution, readily participating in reactions catalyzed by transition metals like palladium.
In contrast, the C-F bond is considerably stronger and generally requires more forcing conditions or specialized catalytic systems for activation. For instance, nickel-catalyzed methods have been developed for the activation of aromatic C-F bonds, often proceeding through the formation of metallacyclopropane intermediates. beilstein-journals.org This approach facilitates the orthogonal coupling of C-F and C-Br bonds, enabling the synthesis of complex structures by selectively reacting one type of halogen while leaving the other intact. beilstein-journals.org The inherent stability of the C-F bond means that in most standard palladium-catalyzed reactions involving this compound, the fluorine atom will remain a spectator, providing electronic modification to the ring without participating in the coupling itself.
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
The two bromine atoms on the benzyl alcohol ring are ideal handles for introducing new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for building molecular complexity.
The conversion of aryl bromides to benzonitriles can be efficiently achieved through palladium-catalyzed cyanation using reagents such as zinc cyanide. For this compound, the bromo-substituents are susceptible to this transformation. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with zinc cyanide and reductive elimination yields the nitrile product and regenerates the catalyst.
While specific studies on the cyanation of this compound are not detailed, analogous palladium-catalyzed couplings with organozinc compounds are well-documented. nih.gov These reactions often require specific ligands, such as tricyclohexylphosphine (B42057) (PCy₃), and may be enhanced by additives like lithium iodide, which can promote oxidative addition and enhance the reactivity of the organozinc species. nih.gov
Table 1: Representative Palladium-Catalyzed Cyanation
| Reactant | Reagent | Catalyst System | Product (Hypothetical) |
|---|
Note: This table represents a hypothetical, yet chemically plausible, selective cyanation reaction.
The presence of two reactive C-Br bonds makes this compound a valuable precursor in a variety of coupling strategies. Different palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl groups, respectively. youtube.com
The ability to perform sequential couplings by exploiting subtle differences in reactivity or by using controlled stoichiometry allows for the stepwise construction of highly functionalized derivatives. For example, a Sonogashira coupling could be used to introduce an ethynyl (B1212043) group at one of the bromine positions, a reaction that has been successfully used in the optimization of drug candidates targeting protein-protein interactions. acs.org This highlights the role of halogenated precursors in medicinal chemistry for structure-activity relationship (SAR) studies. acs.org The molecule's trifunctional nature (two bromines, one alcohol) provides multiple points for diversification.
Functional Group Interconversions of the Hydroxyl Moiety
The primary alcohol group (-CH₂OH) offers another site for chemical modification, independent of the halogenated aromatic ring. Standard organic transformations can convert the hydroxyl group into other functionalities, such as esters and ethers, for structural diversification or as a protective strategy during reactions at the aromatic ring.
The hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride (B1165640) under appropriate catalytic conditions. Esterification can serve two primary purposes: to install a specific ester functional group that is part of a final target molecule, or to protect the alcohol. A protective group can prevent the alcohol from interfering with subsequent reactions, such as Grignard reagent formation or other organometallic processes, and can be removed later in the synthetic sequence.
Table 2: General Esterification Reaction
| Alcohol | Acylating Agent | Conditions | Product |
|---|---|---|---|
| This compound | Acetyl chloride | Pyridine, CH₂Cl₂ | 2,4-Dibromo-6-fluorobenzyl acetate (B1210297) |
Ether synthesis provides another avenue for derivatization of the hydroxyl group. The classical Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common method.
More advanced techniques include palladium-catalyzed C-O cross-coupling reactions, which allow for the formation of aryl ethers from alcohols and aryl halides. nih.gov These modern methods have expanded the scope of ether synthesis, enabling the coupling of a wide range of substrates under relatively mild conditions. nih.gov For this compound, etherification can introduce a variety of alkyl or aryl moieties, significantly diversifying the molecular structure.
Table 3: General Etherification Reactions
| Alcohol | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | 1. NaH2. Methyl iodide | THF | 1-(Bromomethyl)-2,4-dibromo-6-fluorobenzene |
Advanced Structural Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural analysis of 2,4-Dibromo-6-fluorobenzyl alcohol, offering precise insights into the proton and carbon frameworks of the molecule.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The aromatic protons, influenced by the electron-withdrawing bromine and fluorine substituents, exhibit distinct chemical shifts. The benzylic protons of the -CH₂OH group are also clearly identifiable. libretexts.org
The signal for the hydroxyl (-OH) proton is typically observed as a broad singlet, and its chemical shift can be influenced by factors such as solvent, concentration, and temperature. msu.edu The protons on the carbon adjacent to the oxygen of the alcohol typically appear in the 3.4-4.5 ppm range due to the deshielding effect of the oxygen atom. libretexts.org
A representative analysis of the ¹H NMR spectral data is presented in Table 1.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~ 7.7 | Doublet | ~ 2.0 |
| H-5 | ~ 7.5 | Doublet of doublets | ~ 8.0, 2.0 |
| CH₂ | ~ 4.7 | Singlet | - |
| OH | Variable (e.g., ~ 2.5) | Broad Singlet | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The assignments are based on the analysis of similar substituted benzyl (B1604629) alcohols.
The ¹³C NMR spectrum provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbon atoms bonded to the electronegative halogen atoms (bromine and fluorine) are significantly influenced, resulting in characteristic downfield shifts. The presence of the fluorine atom also introduces C-F coupling, which can be observed in the spectrum. rsc.org
A summary of the expected ¹³C NMR spectral data is provided in Table 2.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-CH₂OH) | ~ 135 |
| C-2 (C-Br) | ~ 120 |
| C-3 (C-H) | ~ 132 |
| C-4 (C-Br) | ~ 125 |
| C-5 (C-H) | ~ 128 |
| C-6 (C-F) | ~ 160 (d, ¹JCF ≈ 250 Hz) |
| CH₂OH | ~ 60 |
Note: The chemical shifts are approximate and based on data from analogous compounds. 'd' denotes a doublet due to C-F coupling.
To unequivocally confirm the structural assignments of this compound, advanced 2D NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this molecule, COSY would show a correlation between the aromatic protons H-3 and H-5, aiding in their definitive assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. It would link the aromatic protons to their respective carbon atoms (H-3 to C-3 and H-5 to C-5) and the benzylic protons to the CH₂ carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its functional groups. libretexts.orgchemicalbook.com
O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum in the region of 3400-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. libretexts.org
C-H Stretch (Aromatic and Aliphatic): The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group is expected just below 3000 cm⁻¹.
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is anticipated in the range of 1050-1000 cm⁻¹.
A summary of the key vibrational modes is presented in Table 3.
Table 3: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3400-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| C=C Aromatic Ring Stretch | 1600-1450 | Medium to Strong |
| C-O Stretch | 1050-1000 | Strong |
| C-Br Stretch | 700-500 | Medium to Strong |
| C-F Stretch | 1250-1050 | Strong |
Note: These are expected ranges and can be influenced by the specific molecular environment.
The vibrations of the benzene (B151609) ring and the carbon-halogen bonds provide a unique fingerprint for this compound.
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.
Halogen-Specific Bands: The stretching vibrations of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are also key spectral features. The C-F stretch typically appears as a strong band in the 1250-1050 cm⁻¹ region. The C-Br stretching vibrations are found at lower frequencies, generally in the 700-500 cm⁻¹ range. libretexts.orgchemicalbook.com The presence and position of these bands are instrumental in confirming the halogen substitution on the benzyl alcohol core.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry of this compound (C7H5Br2FO) provides critical data for confirming its molecular weight and elucidating its structure through characteristic fragmentation patterns. The presence of two bromine atoms is a dominant feature in the mass spectrum, creating a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. This is due to the nearly equal natural abundance of the 79Br and 81Br isotopes. Consequently, a molecular ion (M) containing two bromine atoms will appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.
The fragmentation of benzyl alcohols under electron ionization (EI) typically involves several key pathways. ucalgary.caresearchgate.net Common initial fragmentation steps include the loss of a hydrogen atom ([M-H]+), a hydroxyl radical ([M-OH]+), or the entire hydroxymethyl group ([M-CH2OH]+). ucalgary.ca For this compound, these initial losses would be followed by further fragmentation characteristic of halogenated aromatic compounds. acs.org
The fragmentation process is often initiated by the ionization of the molecule, which can form a radical cation. youtube.com For benzyl alcohol, the molecular ion is typically observed, along with fragments resulting from the loss of the hydroxyl group to form a benzyl cation, which can rearrange to the more stable tropylium (B1234903) ion at m/z 91 for the parent benzyl alcohol. ucalgary.cawhitman.edu In the case of this compound, the corresponding fragment would be significantly heavier due to the bromine and fluorine substituents. Another common fragmentation for benzyl alcohol itself leads to a peak at m/z 79, arising from the loss of CO from the [M-H]+ fragment. stackexchange.com
The presence of halogens dramatically influences the fragmentation pathways. The loss of a bromine atom is a common fragmentation event for brominated aromatic compounds. acs.org Therefore, significant peaks corresponding to the loss of one or both bromine atoms from the molecular ion or primary fragments are expected.
A summary of expected key fragments for this compound is presented in the table below. The m/z values are calculated using the most abundant isotopes (79Br, 19F, 12C, 16O, 1H).
| Fragment Ion | Formula | Predicted m/z (using 79Br) | Description |
| [M]+ | [C7H5Br2FO]+ | 282 | Molecular Ion |
| [M-H]+ | [C7H4Br2FO]+ | 281 | Loss of a hydrogen atom |
| [M-OH]+ | [C7H4Br2F]+ | 265 | Loss of the hydroxyl group |
| [M-CH2OH]+ | [C6H2Br2F]+ | 251 | Loss of the hydroxymethyl group |
| [M-Br]+ | [C7H5BrFO]+ | 203 | Loss of one bromine atom |
| [M-2Br]+ | [C7H5FO]+ | 124 | Loss of two bromine atoms |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgmemtein.com This analysis provides detailed information on molecular geometry, conformation, and the intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available as of this writing, analysis of closely related structures, such as other halobenzyl alcohols, allows for a detailed prediction of its solid-state characteristics. rsc.orgresearchgate.net
Determination of Molecular Geometry and Conformation in the Crystal Lattice
The molecular geometry of this compound will be largely defined by the planarity of the central benzene ring. The substituents—two bromine atoms, a fluorine atom, and a hydroxymethyl group—will cause some minor distortions from ideal hexagonal symmetry. The C-Br and C-F bond lengths will be consistent with those observed for other halogenated benzene derivatives. The conformation of the hydroxymethyl (-CH2OH) group relative to the plane of the aromatic ring is of particular interest. In many benzyl alcohol derivatives, the C-O bond of the alcohol is oriented away from the ring. nih.gov The presence of an ortho-fluorine substituent can influence this conformation through intramolecular interactions, potentially leading to a more planar arrangement. nih.govnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, C-H...X Interactions)
The supramolecular structure of this compound in the crystal lattice will be governed by a network of non-covalent interactions. rsc.org The most significant of these is expected to be hydrogen bonding involving the hydroxyl group. brainly.com The alcohol group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of strong O-H···O hydrogen bonds that link molecules into chains or more complex networks. rsc.orgnih.gov
In addition to classical hydrogen bonding, halogen bonds are anticipated to play a crucial role in the crystal packing. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (a "sigma-hole") interacts with a nucleophilic site, such as a lone pair on an oxygen or fluorine atom. wikipedia.org In this molecule, the bromine atoms can act as halogen bond donors, forming Br···O or Br···F interactions with neighboring molecules. These interactions are highly directional and contribute significantly to the stability of the crystal structure. rsc.org
Applications in Scientific Research
Use in Medicinal Chemistry
Halogenated organic molecules are of immense interest in drug discovery. The specific arrangement of fluoro and bromo substituents in this compound makes it an attractive building block for creating new chemical entities with potential therapeutic value. The fluorine atom can enhance metabolic stability and binding interactions, while the bromine atoms provide sites for synthetic elaboration to explore structure-activity relationships (SAR).
Detailed Research Findings
A significant application of this chemical building block is found in patent literature detailing the discovery of novel inhibitors for Stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme implicated in metabolic diseases, including obesity. In this context, the related compound 2,4-dibromo-6-fluorobenzyl bromide is used as a key intermediate to synthesize a class of substituted heterocyclic compounds that act as potent SCD1 inhibitors. googleapis.com The benzyl (B1604629) bromide is readily prepared from this compound. This research highlights the role of the 2,4-dibromo-6-fluoro benzyl scaffold as a crucial component for generating molecules with specific and potent biological activity, demonstrating its value in the development of new therapeutics.
Applications in Advanced Organic Synthesis and Materials Science Research
Function as a Key Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of reactive and modifiable groups on the aromatic ring of 2,4-Dibromo-6-fluorobenzyl alcohol makes it a potent starting material for the construction of more elaborate molecular architectures. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be transformed into a leaving group for nucleophilic substitution reactions. The bromine atoms are susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.
Synthesis of Functionalized Compounds with Specific Structural Features
The differential reactivity of the functional groups in this compound allows for a stepwise and controlled functionalization. For instance, the benzyl (B1604629) alcohol moiety can be oxidized to the corresponding 2,4-dibromo-6-fluorobenzaldehyde (B1304670), which can then undergo a variety of condensation and addition reactions. This aldehyde is a known chemical entity and serves as a precursor for more complex structures. nih.govnih.gov
Furthermore, the bromine atoms at the 2- and 4-positions can be selectively addressed. The bromine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the sterically hindered bromine at the 2-position. This differential reactivity enables the sequential introduction of different aryl, alkyl, or alkynyl groups, leading to the synthesis of highly substituted and functionalized aromatic compounds. While direct examples of multi-step synthesis starting from this compound are not extensively documented in readily available literature, the principles of multi-step synthesis and retrosynthetic analysis strongly support its utility in creating complex molecules. nih.govresearchgate.net The general strategies for transforming simple alcohols into more complex structures often involve sequential oxidation and addition reactions, a pathway for which this compound is well-suited.
Precursor for Novel Fluorinated and Brominated Chemical Scaffolds
The presence of both fluorine and bromine atoms makes this compound an attractive starting material for the synthesis of novel halogenated chemical scaffolds. These scaffolds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties. researchgate.net
The transformation of this compound into various heterocyclic systems is a promising area of research. For example, the alcohol can be converted to the corresponding benzyl bromide, 2,4-Dibromo-6-fluorobenzyl bromide, which is a reactive electrophile. rcsb.org This derivative can be used to alkylate a variety of nucleophiles, including amines, phenols, and thiols, to generate a diverse library of compounds. The resulting dibrominated and fluorinated benzene (B151609) ring can then be subjected to intramolecular cyclization reactions to form novel heterocyclic frameworks. The synthesis of fluorinated heterocycles is a significant area of research, and this compound provides a direct entry into this chemical space. researchgate.net
Utilization in Coordination Chemistry and Supramolecular Assembly Research
The design of organic ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. While direct studies on ligands derived from this compound are not prominent, its structure suggests significant potential in this area.
Synthesis of Metal Complexes (e.g., Copper(II) Complexes) with Derivatives
Derivatives of this compound can be designed to act as ligands for various metal ions. For example, the benzyl alcohol can be chemically modified to incorporate coordinating groups such as pyridyl, imidazolyl, or carboxylate moieties. These functionalized ligands can then be used to synthesize metal complexes. Copper(II) complexes, in particular, are of great interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. nih.govresearchgate.net The synthesis of copper(II) complexes with ligands derived from substituted benzoic acids and other aromatic alcohols is a well-established field. nih.govresearchgate.net By analogy, ligands derived from this compound could be used to create novel copper(II) complexes with unique structural and electronic properties influenced by the halogen substituents.
Exploration of Ligand Design and Metal-Organic Frameworks
The rigid and well-defined structure of the 2,4-dibromo-6-fluorophenyl group makes it an interesting component for the design of ligands for metal-organic frameworks (MOFs). By functionalizing the benzyl alcohol with additional coordinating groups, it is possible to create multitopic ligands capable of forming extended porous networks upon coordination with metal ions. The bromine and fluorine atoms can influence the packing of the framework and can also serve as sites for post-synthetic modification. The design of ligands from substituted benzyl alcohols is a key strategy in creating functional materials. researchgate.netorganic-chemistry.org
Research into Enzyme Interactions and Modulation for Biological Pathway Studies
The study of how small molecules interact with and modulate the function of enzymes is fundamental to drug discovery and chemical biology. Halogenated benzyl alcohols have been used as probes to study enzyme active sites and to develop enzyme inhibitors.
Research on liver alcohol dehydrogenase has shown that fluorinated benzyl alcohols can bind to the enzyme's active site, providing insights into substrate mobility and the catalytic mechanism. rcsb.org Specifically, studies with difluoro- and pentafluorobenzyl alcohols have demonstrated how fluorine substitution affects the binding and orientation of the substrate within the active site. rcsb.org Although this compound itself has not been the subject of such studies, it is plausible that it could also serve as a tool to probe the active sites of alcohol dehydrogenases and other enzymes. The bulky bromine atoms, in addition to the fluorine atom, would likely lead to specific interactions and could potentially confer inhibitory activity.
Furthermore, benzyl alcohol and its derivatives have been shown to have effects on cellular processes. For example, benzyl alcohol can inhibit autophagy, a key cellular degradation pathway, by blocking the formation of autophagic vacuoles. nih.gov It has also been shown to cause the destabilization and aggregation of proteins, an important consideration in pharmaceutical formulations. nih.gov The presence of bromine and fluorine atoms on the benzene ring of this compound would modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity and interactions with proteins and cellular pathways.
Antimicrobial Activity Studies in Chemical Biology Research
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Halogenated compounds have a long history of use as disinfectants and antiseptics, and their synthetic derivatives are continuously explored for their therapeutic potential.
The bacterial cell wall is an essential structure that provides shape and protection against osmotic lysis, making its biosynthetic pathway an attractive target for antimicrobial drugs. While specific studies detailing the mechanism of action of this compound are limited, its potential to disrupt bacterial cell wall synthesis can be hypothesized based on its chemical structure.
The lipophilic character imparted by the bromine and fluorine atoms may allow the molecule to penetrate the bacterial cell membrane and interact with key enzymes involved in peptidoglycan synthesis. For instance, it could potentially interfere with the function of penicillin-binding proteins (PBPs), which are responsible for the final cross-linking steps of peptidoglycan assembly. Alternatively, it might disrupt the lipid carrier cycle that transports peptidoglycan precursors across the cell membrane. To validate these hypotheses, detailed microbiological and biochemical studies, including minimum inhibitory concentration (MIC) assays against a panel of bacterial strains and specific enzyme inhibition assays, are required.
Applications in Specialty Polymers and Advanced Materials Development
The development of new polymers with tailored properties is a cornerstone of materials science. The incorporation of halogen atoms into polymer structures can significantly enhance properties such as thermal stability, flame retardancy, and chemical resistance.
The presence of two bromine atoms and a reactive hydroxyl group in this compound makes it a promising monomer or modifying agent in polymer synthesis. The bromine atoms can impart flame-retardant properties to polymers, a critical feature for materials used in electronics, construction, and transportation. The benzyl alcohol group can be readily converted into other functional groups or used directly in polymerization reactions, such as polycondensation or as a chain initiator in ring-opening polymerizations. The fluorine atom can further enhance the thermal stability and chemical resistance of the resulting polymer.
For example, this compound could be used to synthesize specialty polyesters, polyethers, or polyurethanes. The resulting polymers would be expected to exhibit a unique combination of properties derived from the incorporated halogenated aromatic moiety. Research in this area would involve the synthesis and characterization of these novel polymers, including the evaluation of their thermal, mechanical, and flame-retardant properties.
Future Research Directions and Emerging Avenues
Development of Asymmetric Synthetic Methodologies for Enantiopure Compounds
The creation of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery and materials science. For substituted benzyl (B1604629) alcohols, several asymmetric synthetic methods are emerging. A significant future direction for 2,4-Dibromo-6-fluorobenzyl alcohol is the development of methodologies to produce it as a single enantiomer.
Current research on other substituted benzyl alcohols has demonstrated the viability of catalytic transfer hydrogenation and asymmetric addition of organometallic reagents. For instance, catalyst systems involving Ruthenium (Ru), Osmium (Os), Rhodium (Rh), and Iridium (Ir) have been used for the enantioselective reduction of corresponding benzaldehyde (B42025) derivatives, yielding chiral benzyl alcohols with modest to good enantioselectivity. acs.org An observed trend where electron-withdrawing substituents lead to greater enantioenrichment suggests that the bromo- and fluoro-groups on the target compound could positively influence stereoselectivity. acs.org
Another promising approach is the asymmetric addition of aryl groups to aldehydes. organic-chemistry.org Visible-light-induced cobalt-catalyzed asymmetric reductive additions of aryl iodides to aldehydes have yielded chiral benzyl alcohols in high yields and enantiomeric excess. organic-chemistry.org Adapting such methods to the synthesis of enantiopure this compound, likely from a 2,4-dibromo-6-fluorobenzaldehyde (B1304670) precursor, would be a valuable research endeavor. The development of a reliable asymmetric synthesis would unlock the potential to study the stereospecific interactions of its derivatives in biological systems.
Table 1: Asymmetric Synthesis Strategies for Benzyl Alcohols
| Catalytic System | Method | Key Features | Potential for this compound |
|---|---|---|---|
| Ru, Os, Rh, Ir Catalysts | Transfer Hydrogenation | High conversion rates; enantioselectivity influenced by electronic properties of substituents. acs.org | The electron-withdrawing nature of bromine and fluorine may enhance enantiomeric excess. |
| Cobalt/Visible Light | Reductive 1,2-Addition | Provides chiral benzyl alcohols with very good yield and high enantiomeric excess from aryl iodides and aldehydes. organic-chemistry.org | Applicable for the synthesis from 2,4-dibromo-6-fluorobenzaldehyde. |
| Organocatalysis/Photoredox | Spin-Center Shift | Enables enantioselective α-benzylation of aldehydes using alcohols as alkylating agents. princeton.edu | Could be used to couple the benzyl moiety to other chiral centers. |
Integration of Machine Learning and AI in Reaction Prediction and Optimization
State-of-the-art models, such as the Molecular Transformer, use neural network architectures to perform machine translation, treating reactants and reagents as an input language to predict the product. nih.gov These models are trained on vast reaction databases like Reaxys, which contain millions of recorded transformations. nih.gov Future research could involve using such global models to predict viable reactions and conditions for the synthesis and derivatization of this compound. beilstein-journals.org
Exploration of Bio-orthogonal Reactions for Selective Labeling and Functionalization
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for selectively labeling and visualizing biomolecules in their natural environment. nih.gov The unique electronic properties and sterics of this compound make it an interesting candidate for developing new bio-orthogonal probes.
The benzyl moiety is already a component of some bio-orthogonal reagents. For example, benzyl bromides have been used for the selective modification of methionine and selenomethionine (B1662878) residues in proteins. nih.gov this compound could be readily converted to its corresponding bromide or other reactive electrophile. This functionalized probe could then be used for targeted protein labeling. The presence of two bulky bromine atoms and an electronegative fluorine atom could modulate the reactivity and selectivity of the probe compared to simpler benzyl halides.
Future research should focus on synthesizing derivatives of this compound that can participate in established bio-orthogonal reactions, such as copper-free click chemistry or tetrazine ligations. wikipedia.orgnih.govescholarship.org For instance, the alcohol could serve as a handle to attach an azide (B81097) or a strained alkyne. The resulting probe's reactivity, stability, and cell permeability could then be studied. The halogen substituents might also offer an additional analytical handle for detection or imaging, for example, through X-ray fluorescence.
Novel Applications in Photochemistry and Photo-Controlled Processes
Photochemistry offers precise spatiotemporal control over chemical reactions, a highly desirable feature in materials science and biology. Substituted benzyl alcohols are known to participate in various photochemical transformations. nih.govacs.org The heavy bromine atoms and the fluorine atom in this compound are expected to significantly influence its photophysical properties, opening avenues for novel applications.
One area of exploration is photocatalytic C-C coupling reactions. acs.org Under visible light irradiation, benzyl alcohols can be converted into valuable products. The specific substitution pattern of this compound could influence the adsorption orientation on a photocatalyst surface, thereby directing the reaction toward specific products. acs.org Another potential application is in photo-controlled release systems. The benzylic C-O bond could be designed to cleave upon irradiation with a specific wavelength of light, releasing a tethered molecule of interest. This strategy is employed in photoremovable protecting groups.
Furthermore, enantioselective [2+2] photocycloaddition reactions have been developed using chiral catalysts, which could potentially be applied to derivatives of this compound. nih.gov Research in this area would involve studying the excited-state reactivity of the compound and its derivatives, determining their absorption spectra, and exploring their utility in light-driven synthetic methodologies and smart materials.
Table 2: Potential Photochemical Applications
| Photochemical Process | Description | Relevance to this compound |
|---|---|---|
| Photocatalytic Amidation | Visible-light photoredox-catalyzed conversion of benzylic alcohols to amides. nih.gov | A potential route for derivatization under mild conditions. |
| Photocatalytic C-C Coupling | Selective coupling of benzyl alcohol to form deoxybenzoin (B349326) or benzoin (B196080) by controlling bond activation. acs.org | The substituent pattern could be used to control selectivity. |
| Enantioselective Photocycloaddition | Asymmetric [2+2] photocycloadditions to create complex chiral molecules. nih.gov | Cinnamate-like derivatives could be synthesized for photo-controlled polymerization or cross-linking. |
Expanding the Scope of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for understanding how a molecule's structure correlates with its biological activity. nih.gov By systematically modifying a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. This compound is an excellent starting point for building a library of derivatives for SAR studies.
The benzyl group is a common motif in biologically active compounds, and its substitution pattern can drastically alter activity. nih.govresearchgate.net For example, in a series of indazole derivatives, fluoro-substitution at the ortho position of a benzyl ring led to better inhibitory activity against a target enzyme, while meta or para substitution was detrimental. nih.gov This highlights the importance of the substituent's position.
Future research should involve synthesizing a diverse library of compounds where the alcohol functionality of this compound is converted into other functional groups (e.g., esters, ethers, amines, azides) or used as a point of attachment for larger molecular scaffolds. organic-chemistry.org These derivatives could then be screened against various biological targets, such as kinases, proteases, or nuclear receptors. The SAR data would elucidate the role of the dibromo-fluoro substitution pattern in molecular recognition and biological function, potentially leading to the discovery of new therapeutic agents or chemical probes. rsc.org
Q & A
Q. How to design a kinetic study for bromine substitution reactions in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
